molecular formula C11H14O6S B14220395 3-(Butoxycarbonyl)-2-hydroxybenzene-1-sulfonic acid CAS No. 799272-45-0

3-(Butoxycarbonyl)-2-hydroxybenzene-1-sulfonic acid

Cat. No.: B14220395
CAS No.: 799272-45-0
M. Wt: 274.29 g/mol
InChI Key: FAVQAVNBSAAIBH-UHFFFAOYSA-N
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Description

3-(Butoxycarbonyl)-2-hydroxybenzene-1-sulfonic acid is an organic compound that features a butoxycarbonyl group, a hydroxy group, and a sulfonic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butoxycarbonyl)-2-hydroxybenzene-1-sulfonic acid typically involves the introduction of the butoxycarbonyl group to a benzene ring that already contains hydroxy and sulfonic acid groups. One common method involves the reaction of 2-hydroxybenzene-1-sulfonic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the butoxycarbonyl group .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and scalability. The use of flow microreactors allows for the direct introduction of the butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

3-(Butoxycarbonyl)-2-hydroxybenzene-1-sulfonic acid can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfide.

    Substitution: The butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfonates or sulfides.

    Substitution: Formation of various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

3-(Butoxycarbonyl)-2-hydroxybenzene-1-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Butoxycarbonyl)-2-hydroxybenzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The butoxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amine site during synthesis. The hydroxy and sulfonic acid groups can participate in various chemical reactions, influencing the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Butoxycarbonyl)-2-hydroxybenzene-1-sulfonic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the hydroxy and sulfonic acid groups allows for diverse chemical transformations, while the butoxycarbonyl group offers protection during synthesis. This combination makes it a versatile compound in various scientific and industrial applications.

Properties

CAS No.

799272-45-0

Molecular Formula

C11H14O6S

Molecular Weight

274.29 g/mol

IUPAC Name

3-butoxycarbonyl-2-hydroxybenzenesulfonic acid

InChI

InChI=1S/C11H14O6S/c1-2-3-7-17-11(13)8-5-4-6-9(10(8)12)18(14,15)16/h4-6,12H,2-3,7H2,1H3,(H,14,15,16)

InChI Key

FAVQAVNBSAAIBH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C(=CC=C1)S(=O)(=O)O)O

Origin of Product

United States

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